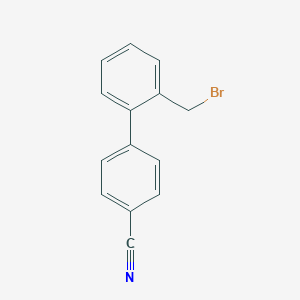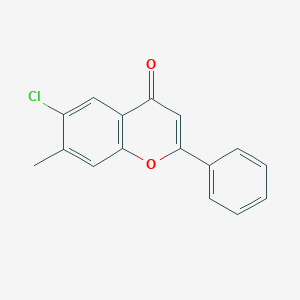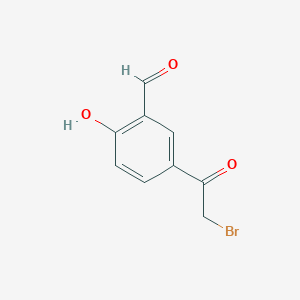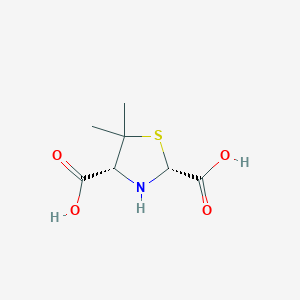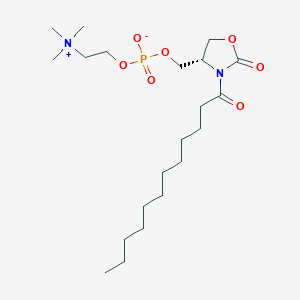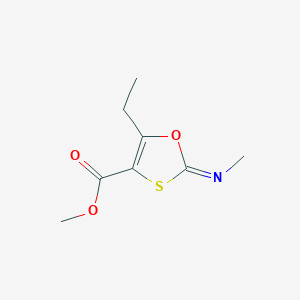![molecular formula C19H30O3Si B115048 4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one CAS No. 955978-16-2](/img/structure/B115048.png)
4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The tert-butyl(dimethyl)silyl group is commonly used in organic chemistry as a protective group for alcohols . It’s often referred to as the TBDMS or TBS group. The compound you’re asking about seems to be a complex organic molecule that contains this protective group.
Molecular Structure Analysis
The molecular structure of such compounds typically involves a silicon atom bonded to an oxygen atom (from the alcohol it’s protecting) and the carbon atoms of the tert-butyl and dimethyl groups .Chemical Reactions Analysis
In general, tert-butyl(dimethyl)silyl ethers can be deprotected back to the alcohols under acidic conditions . They are also stable to aqueous base .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on the specific structure of the compound. For example, tert-butyl(dimethyl)silyl ethers are generally stable to aqueous base, but can be converted back to the alcohols under acidic conditions .Future Directions
The use of protective groups like tert-butyl(dimethyl)silyl is a common strategy in the synthesis of complex organic molecules, including natural products and pharmaceuticals . Therefore, research in this area is ongoing, with the aim of developing more efficient and selective methods for the protection and deprotection of functional groups.
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3Si/c1-12-14-10-13(20)11-15(14)16(18(5,21)19(12)8-9-19)22-23(6,7)17(2,3)4/h11,16,21H,8-10H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSDGDYXPRGCRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)C=C2C(C(C13CC3)(C)O)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Tert-butyl(dimethyl)silyl]oxy-5-hydroxy-5,7-dimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

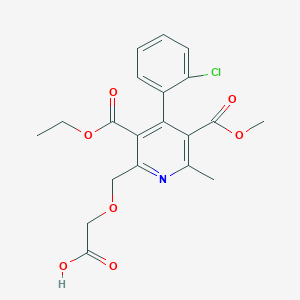
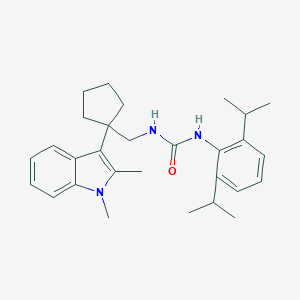
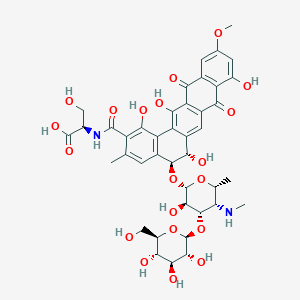
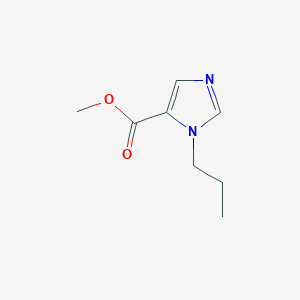
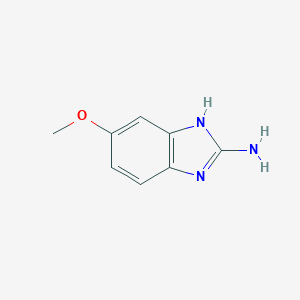
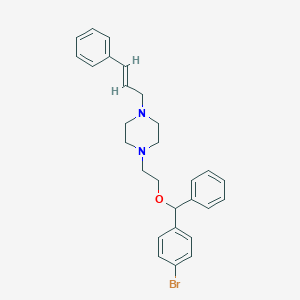
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
